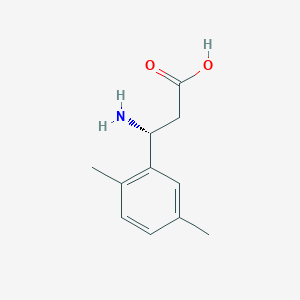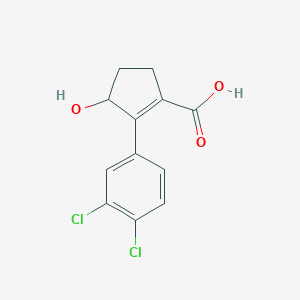
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is an organic compound characterized by the presence of a cyclopentene ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(3,4-Dichlorophenyl)succinic acid
- 3,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is unique due to its specific structural features, such as the cyclopentene ring and the presence of both hydroxyl and carboxylic acid groups.
Eigenschaften
Molekularformel |
C12H10Cl2O3 |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-3-hydroxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O3/c13-8-3-1-6(5-9(8)14)11-7(12(16)17)2-4-10(11)15/h1,3,5,10,15H,2,4H2,(H,16,17) |
InChI-Schlüssel |
YVYRRLCAFXJPPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



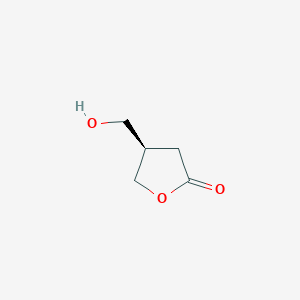
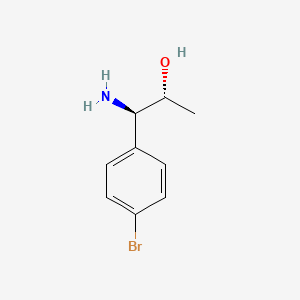
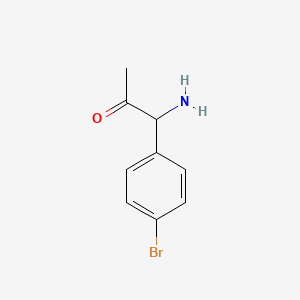
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl](/img/structure/B13057715.png)
![4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057718.png)
![4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13057722.png)

![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
![3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)
